molecular formula C15H17ClOSi B1428310 {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1244855-78-4

{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol

Cat. No.: B1428310
CAS No.: 1244855-78-4
M. Wt: 276.83 g/mol
InChI Key: KTPRMXFXFPMIQJ-UHFFFAOYSA-N
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Description

{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethylsilanyl group attached to a phenyl ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol typically involves the reaction of 3-chlorophenylsilane with a phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Catalysts: None required for the Grignard reaction, but hydrolysis may involve acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as NH₃ (Ammonia) or RSH (Thiols) in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanone.

    Reduction: Formation of {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol.

    Substitution: Formation of {2-[(3-Amino-phenyl)-dimethyl-silanyl]-phenyl}-methanol or similar derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of silane-based materials and polymers.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol involves interactions with various molecular targets depending on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In potential biological applications, the compound may interact with cellular components through its phenyl and chlorophenyl groups, although specific pathways are not well-defined.

Comparison with Similar Compounds

Similar Compounds

    {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol: Lacks the chlorine atom, which may affect its reactivity and applications.

    {2-[(3-Bromo-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.

    {2-[(3-Methyl-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Contains a methyl group instead of chlorine, which may influence its chemical properties.

Uniqueness

The presence of the chlorophenyl group in {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol imparts unique reactivity, particularly in substitution reactions where the chlorine atom can be replaced by various nucleophiles. This makes it a versatile intermediate for synthesizing a wide range of derivatives.

Properties

IUPAC Name

[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPRMXFXFPMIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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